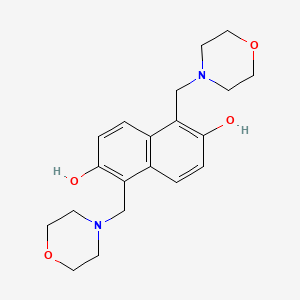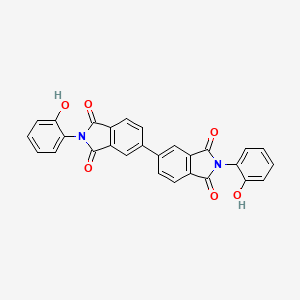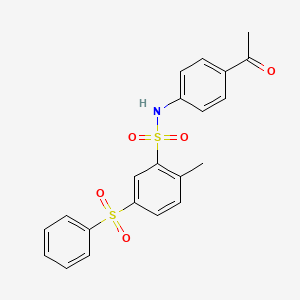![molecular formula C18H13BrClN3O3S B3441878 N-(4-bromophenyl)-2-chloro-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3441878.png)
N-(4-bromophenyl)-2-chloro-5-[(2-pyridinylamino)sulfonyl]benzamide
Overview
Description
N-(4-bromophenyl)-2-chloro-5-[(2-pyridinylamino)sulfonyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as BPS-5, and it belongs to the class of sulfonamide compounds. BPS-5 has been synthesized using various methods, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mechanism of Action
BPS-5 exerts its pharmacological effects by inhibiting the activity of various enzymes, including carbonic anhydrase, histone deacetylase, and proteasome. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body, and its inhibition by BPS-5 can lead to the suppression of tumor growth. Histone deacetylase is an enzyme that is involved in the regulation of gene expression, and its inhibition by BPS-5 can lead to the induction of apoptosis in cancer cells. Proteasome is an enzyme that is involved in the degradation of intracellular proteins, and its inhibition by BPS-5 can lead to the accumulation of toxic proteins, resulting in cell death.
Biochemical and Physiological Effects:
BPS-5 has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase, histone deacetylase, and proteasome, as well as the induction of apoptosis in cancer cells. BPS-5 has also been shown to exhibit anti-inflammatory activity by suppressing the production of inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, BPS-5 has been shown to exhibit neuroprotective activity by inhibiting the activity of beta-secretase, which is involved in the production of beta-amyloid plaques in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
BPS-5 has several advantages for lab experiments, including its potent inhibitory activity against various enzymes, its anticancer activity, and its potential applications in the treatment of neurodegenerative diseases. However, BPS-5 also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for scientific research on BPS-5, including the development of more potent and selective inhibitors of carbonic anhydrase, histone deacetylase, and proteasome, as well as the investigation of the potential applications of BPS-5 in the treatment of neurodegenerative diseases. Furthermore, future studies should focus on determining the safety and efficacy of BPS-5 in vivo, as well as its potential applications in combination therapy with other drugs.
Scientific Research Applications
BPS-5 has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and proteasome. BPS-5 has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Furthermore, BPS-5 has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the activity of beta-secretase.
properties
IUPAC Name |
N-(4-bromophenyl)-2-chloro-5-(pyridin-2-ylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O3S/c19-12-4-6-13(7-5-12)22-18(24)15-11-14(8-9-16(15)20)27(25,26)23-17-3-1-2-10-21-17/h1-11H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXPAYWYCSAJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-amino-4-anilino-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3441799.png)
![{[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile](/img/structure/B3441801.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-N~3~-methyl-beta-alaninamide](/img/structure/B3441805.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide](/img/structure/B3441823.png)
![methyl {[6-(4-bromophenyl)-3-cyano-4-(2-thienyl)-2-pyridinyl]thio}acetate](/img/structure/B3441836.png)
![4,4'-[1,3-phenylenebis(carbonylimino)]dibenzoic acid](/img/structure/B3441844.png)

![2-[(3-bromobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3441866.png)
![N-benzyl-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3441868.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3441870.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B3441879.png)
![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}benzamide](/img/structure/B3441887.png)
